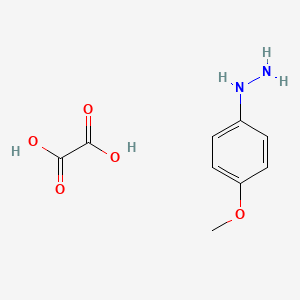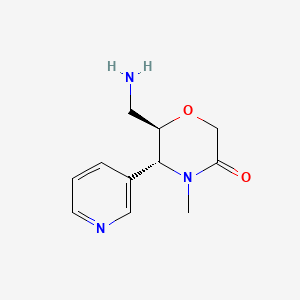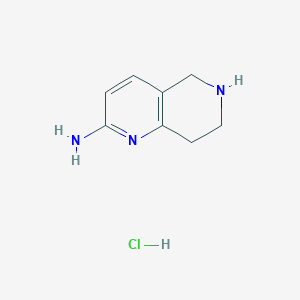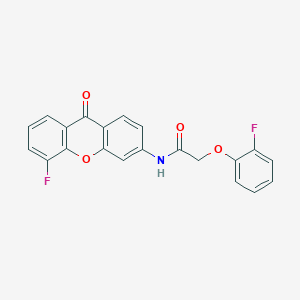
(4-methoxyphenyl)hydrazine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)hydrazine;oxalic acid is a compound that combines (4-methoxyphenyl)hydrazine with oxalic acid. (4-Methoxyphenyl)hydrazine is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain reactions.
4-Bromophenylhydrazine: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
4-Chlorophenylhydrazine: Similar to 4-bromophenylhydrazine but with a chlorine atom.
4-Fluorophenylhydrazine: Contains a fluorine atom, affecting its reactivity and stability
Uniqueness
(4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .
Eigenschaften
CAS-Nummer |
110251-56-4; 70672-74-1 |
|---|---|
Molekularformel |
C9H12N2O5 |
Molekulargewicht |
228.204 |
IUPAC-Name |
(4-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LNCCHXQYJZMIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)
![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)
![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
![3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2651389.png)


![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)
![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)
![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2651401.png)
